2,4,6-Tris(4-methoxyphenyl)thiopyrylium
Description
Electronic Effects
- Aromaticity : Thiopyrylium retains aromatic character, but the sulfur atom’s polarizability increases electron density at the 2- and 4-positions, making them more nucleophilic compared to pyrylium.
- Absorption Spectra : The thiopyrylium chromophore absorbs at longer wavelengths (λₘₐₓ ≈ 450–500 nm) than pyrylium (λₘₐₓ ≈ 350–400 nm) due to sulfur’s lower energy π→π* transitions.
Steric and Geometric Differences
Reactivity Implications
- Nucleophilic Attack : Thiopyrylium favors nucleophilic substitution at the 2- and 4-positions, whereas pyrylium reacts predominantly at the 2-position.
- Thermal Stability : The sulfur atom’s weaker electronegativity lowers resonance stabilization, making thiopyrylium salts less thermally stable than their pyrylium counterparts.
| Property | Thiopyrylium | Pyrylium |
|---|---|---|
| Ring Atom | S | O |
| C–X Bond Length (Å) | 1.71 | 1.40 |
| λₘₐₓ (nm) | 450–500 | 350–400 |
| Preferred Reactivity | 2- and 4-positions | 2-position |
Properties
Molecular Formula |
C26H23O3S+ |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2,4,6-tris(4-methoxyphenyl)thiopyrylium |
InChI |
InChI=1S/C26H23O3S/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20/h4-17H,1-3H3/q+1 |
InChI Key |
NCMSOLXDXQELKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=[S+]C(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
One-Pot Acid-Catalyzed Condensation
This method involves the direct condensation of 4-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of an acid catalyst such as p-toluenesulfonic acid (tosic acid) in a suitable solvent like 1,2-dichloroethane under reflux conditions.
-
- Equimolar or slight excess amounts of 4-methoxybenzaldehyde and 4-methoxyacetophenone are combined with tosic acid monohydrate.
- The mixture is refluxed under nitrogen atmosphere for approximately 24 hours to minimize oxidation and side reactions.
- The reaction mixture changes color from bright red to dark red, indicating progression.
- After cooling, the product is extracted with chloroform and washed with water to remove excess acid.
- The crude product is precipitated by adding ether and dried under vacuum.
- Typical yield reported is around 17% for the tosylate salt form.
-
- Simplicity and directness of the one-pot approach.
- Avoids isolation of intermediates.
-
- Moderate yields.
- Requires careful control of atmosphere to prevent oxidation.
Metathesis Reaction for Counterion Exchange
To improve the physical properties such as solubility and melting point, the tosylate salt of 2,4,6-tris(4-methoxyphenyl)pyrylium can be converted to triflimide or tetrafluoroborate salts via metathesis.
-
- The tosylate salt is suspended or dissolved in acetonitrile.
- Lithium triflimide or lithium tetrafluoroborate solution in acetonitrile is added dropwise.
- A precipitate forms immediately, which is then refluxed for 24 hours.
- After cooling, the solvent is removed, and the product is washed with water to remove lithium tosylate.
- The final salt is collected by filtration and dried under vacuum.
- Yields for triflimide salts range from 81% to 93%.
-
- Enhanced solubility and optical properties.
- Lower melting points facilitating further applications.
Alternative Synthesis via Chalcone and Acetophenone
Another common approach involves the synthesis of 2,4,6-tris(4-methoxyphenyl)pyrylium salts starting from chalcone intermediates:
- Step 1: Preparation of chalcone by aldol condensation of 4-methoxybenzaldehyde and 4-methoxyacetophenone under alkaline conditions.
- Step 2: Reaction of chalcone with acetophenone in acidic media to form the pyrylium salt.
- This method often yields higher purity and better yields compared to the one-pot method.
Recent advances have demonstrated the feasibility of continuous-flow synthesis for pyrylium salts, including derivatives like 2,4,6-tris(4-methoxyphenyl)pyrylium tetrafluoroborate.
-
- Reaction of chalcone, acetophenone, and tetrafluoroboric acid etherate in 1,2-dichloroethane at elevated temperatures (110–130 °C).
- Residence times as short as 3–5 minutes under pressurized conditions.
- Yields up to 74% reported.
- Enables rapid, scalable synthesis with improved reproducibility.
-
- Enhanced control over reaction parameters.
- Reduced reaction times.
- Potential for telescoped synthesis of related salts.
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| One-pot condensation | 4-methoxybenzaldehyde, 4-methoxyacetophenone, tosic acid | Reflux in 1,2-dichloroethane, 24 h, N2 atmosphere | ~17 | Simple, moderate yield, requires inert atmosphere |
| Metathesis for counterion exchange | Tosylate salt, lithium triflimide or lithium tetrafluoroborate | Reflux in acetonitrile, 24 h | 81–93 | Improves solubility and physical properties |
| Chalcone route | Chalcone intermediate, acetophenone, acid catalyst | Acidic medium, reflux | Higher | Two-step, better yields and purity |
| Continuous-flow synthesis | Chalcone, acetophenone, HBF4·Et2O | 110–130 °C, 3–5 min residence time, pressurized | Up to 74 | Rapid, scalable, reproducible |
-
- ^1H NMR spectra confirm the presence of methoxy groups and aromatic protons consistent with 2,4,6-tris(4-methoxyphenyl)pyrylium structure.
- ^13C NMR shows characteristic signals for pyrylium ring carbons and methoxy-substituted phenyl rings.
-
- The triflimide and tetrafluoroborate salts exhibit lower melting points and enhanced solubility compared to tosylate salts.
- Optical properties such as fluorescence are influenced by the counterion, with triflimide salts showing improved solid-state fluorescence.
-
- Metathesis reactions consistently yield high-purity salts with yields above 80%.
- Continuous-flow methods provide a balance between speed and yield, suitable for scale-up.
The preparation of 2,4,6-tris(4-methoxyphenyl)thiopyrylium salts is well-established through acid-catalyzed condensation of substituted aldehydes and acetophenones, with subsequent counterion exchange to optimize properties. Advances in continuous-flow synthesis offer promising routes for efficient and scalable production. Selection of method depends on desired yield, purity, and application requirements.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(4-methoxyphenyl)thiopyrylium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiopyrylium ring to a dihydrothiopyrylium derivative.
Scientific Research Applications
Photoinitiators in Polymer Chemistry
One of the primary applications of 2,4,6-tris(4-methoxyphenyl)thiopyrylium is as a photoinitiator in radical polymerization processes. Photoinitiators are crucial for initiating polymerization reactions when exposed to light, particularly in the production of coatings, adhesives, and 3D printing materials.
- Mechanism : The compound absorbs light in the long-wavelength region (300-850 nm), facilitating the generation of free radicals that initiate polymerization. This property makes it suitable for applications requiring low-energy light sources, such as LED curing systems .
- Case Study : Research has shown that this compound can effectively initiate the polymerization of acrylates at room temperature using visible light. This capability allows for more energy-efficient processes compared to traditional UV photoinitiators .
Optical Properties and Luminescence
The optical properties of this compound have been extensively studied, revealing its luminescent capabilities.
- Fluorescence : The compound exhibits strong fluorescence in solution and solid states. In acetonitrile solutions, it emits intense green light with quantum yields that vary based on substituents on the phenyl rings .
- Applications in Sensing : Its luminescent properties make it a candidate for use in sensors and imaging applications where fluorescence is utilized to detect specific chemical environments or biological markers .
Synthesis and Material Science
The synthesis of this compound involves straightforward chemical reactions that yield high-purity products.
- Synthetic Pathways : The compound can be synthesized through one-pot reactions involving para-substituted aldehydes and acetophenones under acidic conditions. The resulting salts have shown excellent thermal stability with decomposition temperatures ranging from 268°C to 402°C .
- Material Applications : Due to its thermal stability and solubility characteristics, this compound is explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiopyrylium Derivatives with Different Substituents
2,4,6-Triphenylthiopyrylium Salts
- Structure : Replaces 4-methoxyphenyl groups with simple phenyl substituents.
- Properties :
- Lower electron-donating capacity due to the absence of methoxy groups.
- Reduced stability in mass spectrometry compared to 4-methoxyphenyl analogs, as phenyl bonds fragment more readily .
- Example: 2,4,6-Triphenylthiopyrylium perchlorate (CAS: 2930-37-2) has a molecular weight of 424.905 g/mol and is used in redox studies .
2,4,6-Tris(4-bromophenyl)pyridine
- Structure : A pyridine derivative with brominated aryl groups (CAS: 21399-28-0, C₂₃H₁₄Br₃N ).
- Properties :
Pyrylium vs. Thiopyrylium Analogs
2,4,6-Tris(4-methoxyphenyl)pyrylium Tetrafluoroborate
- Structure : Oxygen-based pyrylium core instead of sulfur.
- Used in [2+2] cycloadditions of styrenes, but requires aromatic hydrocarbon additives for optimal yields, unlike its thiopyrylium counterpart . Absorption spectra differ due to sulfur’s narrower HOMO-LUMO gap, making thiopyrylium salts more active under visible light (λ > 400 nm) .
Counterion Effects
Thiopyrylium salts paired with different counterions exhibit variations in solubility and stability:
Photochemical Performance vs. Other Photosensitizers
This compound outperforms traditional photosensitizers in specific applications:
Key Findings :
- Thiopyrylium’s broad redox window enables both oxidation and reduction pathways, unlike camphorquinone or Eosin-Y .
- Its sulfur atom enhances intersystem crossing, promoting triplet-state reactivity for efficient radical generation .
Q & A
Basic Synthesis and Purification
Q: What synthetic routes are reported for preparing 2,4,6-Tris(4-methoxyphenyl)thiopyrylium derivatives, and what are critical reaction parameters? A:
- Route 1: Reaction of thiopyrylium perchlorate with Grignard reagents (e.g., RMgX, R = Et, tert-Bu) in dry ether under inert atmosphere (Ar/N₂), yielding substituted thiopyrans. Temperature control (0–25°C) and stoichiometric excess of RMgX are critical to avoid side reactions .
- Route 2: Condensation of aryl ketones with sulfur-containing precursors under acid catalysis (e.g., BF₃·OEt₂), requiring rigorous exclusion of moisture .
- Purification: Recrystallization from ethanol or TLC on neutral alumina (petroleum ether 40–60°C) improves yield and purity .
Table 1: Synthetic Conditions Comparison
| Precursor | Reagent/Conditions | Product Purity | Ref. |
|---|---|---|---|
| Thiopyrylium perchlorate | RMgX (dry ether, Ar) | >95% | |
| Aryl ketones | BF₃·OEt₂, reflux | 85–90% |
Characterization Techniques
Q: Which spectroscopic and crystallographic methods are most effective for characterizing thiopyrylium derivatives? A:
- UV-Vis/fluorescence spectroscopy: Identifies π→π* transitions (λmax ~350–450 nm) and charge-transfer behavior. Solvent polarity significantly shifts absorption bands (e.g., red shift in acetonitrile vs. dichloromethane) .
- X-ray crystallography: Resolves substituent orientation and planarity of the thiopyrylium core. Carbon-bound H atoms are modeled using riding approximations (C–H 0.95–0.98 Å) .
- NMR (¹H/¹³C): Methoxy groups show distinct singlet peaks at δ 3.8–4.0 ppm, while aromatic protons exhibit splitting patterns dependent on substitution .
Advanced Photophysical Behavior
Q: How do solvent effects and heavy atoms influence the excited-state reactivity of thiopyrylium vs. pyrylium analogs? A:
- Solvent polarity: Thiopyrylium exhibits stronger electron-accepting capacity in polar solvents (e.g., acetonitrile), enhancing charge-separation efficiency in photoinduced electron transfer (PET) .
- Heavy atom effect: External heavy atoms (e.g., Ru²⁺ complexes) or substituents (e.g., Br) promote intersystem crossing (ISC), increasing triplet-state yields. Thiopyrylium’s sulfur atom intrinsically enhances spin-orbit coupling compared to oxygen in pyrylium .
Table 2: Photophysical Properties in Selected Solvents
| Compound | Solvent | λmax (nm) | Triplet Yield (%) | Ref. |
|---|---|---|---|---|
| Thiopyrylium derivative | Acetonitrile | 420 | 75 | |
| Pyrylium derivative | Dichloromethane | 380 | 40 |
Mechanistic Insights in Photoredox Catalysis
Q: What methodological approaches elucidate the role of thiopyrylium in dual-color gated photoredox systems? A:
- Dual-wavelength irradiation: UV (365 nm) activates photoenol precursors, while visible light (450 nm) triggers thiopyrylium-mediated dithioacetal deprotection. Use time-resolved spectroscopy to monitor intermediate formation .
- Quencher studies: Add bicyclo[2.2.1]hept-2-ene to trap reactive byproducts (e.g., radicals), confirming catalytic turnover via GC-MS or HPLC .
Structural vs. Reactivity Relationships
Q: How do substituent positions (e.g., 4-methoxy vs. 2-methoxy) alter thiopyrylium’s redox potential and catalytic efficiency? A:
- Electron-donating groups (4-methoxy): Lower oxidation potentials (Eox ~+1.2 V vs. SCE) enhance electron-transfer kinetics. Steric hindrance from 2-methoxy groups reduces accessibility to reactive sites .
- Comparative studies: Pyrylium analogs show faster recombination rates due to weaker spin-orbit coupling, whereas thiopyrylium stabilizes charge-transfer states longer (~µs timescale) .
Contradictions in Solvent Effect Reports
Q: How to reconcile conflicting data on solvent polarity’s impact on thiopyrylium reactivity? A:
- Case study: Jayanthi & Ramamurthy (1998) observed higher PET efficiency in acetonitrile, but later studies noted aggregation in highly polar solvents. Resolve via:
Advanced Applications in Ring Transformations
Q: What methodologies enable thiopyrylium’s use in synthesizing benzimidazolium derivatives? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
